

cytotoxic effects of Citronellyl hexanoate on cancer cell lines

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Compound of Interest

Compound Name: Citronellyl hexanoate

Cat. No.: B080941

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An In-depth Technical Guide on the Cytotoxic Effects of **Citronellyl Hexanoate** on Cancer Cell Lines

Disclaimer: Direct research on the cytotoxic effects of **Citronellyl hexanoate** on cancer cell lines is limited. This guide synthesizes available data on its precursor, citronellol, and related citronellyl esters to provide a comprehensive overview of its potential anticancer properties and associated mechanisms. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Citronellyl Hexanoate

Citronellyl hexanoate, also known as citronellyl caproate, is an ester formed from the reaction of citronellol, a naturally occurring monoterpenoid alcohol found in the essential oils of plants like citronella and rose, and hexanoic acid.[1] While citronellol itself has demonstrated anticancer effects across various cancer cell lines, the esterification to form **citronellyl hexanoate** can alter its lipophilicity, potentially enhancing its cellular uptake and biological activity.[2] This guide explores the cytotoxic potential of **citronellyl hexanoate** by examining the well-documented effects of citronellol and other citronellyl esters.

Synthesis of Citronellyl Hexanoate

The synthesis of **citronellyl hexanoate** is primarily achieved through direct esterification or transesterification.

Direct Esterification: This common method involves the reaction of citronellol with hexanoic acid, typically in the presence of a strong acid catalyst such as sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TSA) to improve the reaction rate.[3]

Biocatalytic Synthesis: An alternative, more environmentally friendly approach utilizes lipases as biocatalysts. For instance, immobilized lipase Novozym® 435 has been effectively used to catalyze the reaction between citronellol and hexanoic acid, achieving high conversion rates.[3]

Cytotoxic Effects on Cancer Cell Lines

Studies on citronellol and its esters have demonstrated significant cytotoxic activity against a range of cancer cell lines. The esterification of citronellol has been shown in some cases to increase its cytotoxic potency, likely due to increased lipophilicity which facilitates passage through the cell membrane.[2]

Data Presentation

The following table summarizes the cytotoxic activities of citronellol and related citronellyl esters against various cancer cell lines, primarily reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
|-----------------------------------|-------------------------------|-------------|-------------|-----------|
| Citronellol | Murine Leukemia (P388) | MTT | 38.49 µg/mL | [2] |
| Citronellyl Caproate (Hexanoate) | Murine Leukemia (P388) | MTT | 10.63 µg/mL | [2] |
| Citronellyl Isobutyrate | Breast Cancer (MCF-7) | Alamar Blue | 2.82 µg/mL | [2][4][5] |
| Citronellyl 2,2-dimethyl butyrate | Breast Cancer (MCF-7) | Alamar Blue | 4.75 µg/mL | [2][4][5] |
| Citronellyl Caproate (Hexanoate) | Breast Cancer (MCF-7) | Alamar Blue | 36.1 µg/mL | [2][4][5] |
| Citronellol | Human Lung Cancer (A549) | - | 54.02 µg/mL | [6] |
| Citronellol | Human Lung Cancer (NCI-H1299) | - | 40.64 µg/mL | [6] |
| Citronellol | Human Lung Cancer (NCI-H23) | - | 52.51 µg/mL | [6] |
| Citronellol | Breast Cancer (BT-20) | - | 45.84 µg/mL | [6] |
| Citronellol | Prostate Cancer (PC3) | - | 50.1 µg/mL | [6] |
| Citronellol | Breast Cancer (MCF-7) | MTT | 80 µM | [7] |
| Citronellol | Breast Cancer (MDA-MB-231) | MTT | 35 µM | [7] |

Mechanisms of Cytotoxicity

The anticancer effects of citronellol and, by extension, its esters like **citronellyl hexanoate**, are attributed to several cellular and molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells.[8] Citronellol has been shown to induce apoptosis in various cancer cell lines through multiple pathways:

- **Mitochondrial-Mediated Pathway:** Citronellol can induce apoptosis by increasing the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential ($\Delta\Psi_m$) and DNA damage.[7][9] This is accompanied by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-7.[7][9]
- **Extrinsic Pathway and Necroptosis:** In human lung cancer cells, citronellol has been found to induce necroptosis, a form of programmed necrosis, via the TNF- α pathway.[10][11] This involves the upregulation of RIP1/RIP3 activities and the downregulation of caspase-3 and caspase-8.[10][11]

Cell Cycle Arrest

Citronellol has been observed to cause cell cycle arrest, particularly at the G1 phase, in cancer cells. This is associated with a decrease in the number of cells entering the S-phase.[11]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing the cytotoxic effects of compounds like **Citronellyl hexanoate**.

Caption: Proposed apoptotic and necroptotic signaling pathways of **Citronellyl hexanoate**.

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